molecular formula C11H12N2S B12735000 1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione CAS No. 25433-16-3

1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione

Cat. No.: B12735000
CAS No.: 25433-16-3
M. Wt: 204.29 g/mol
InChI Key: PFZYPHBIKQHBFK-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione is a heterocyclic compound that belongs to the imidazole family It is characterized by a five-membered ring containing two nitrogen atoms and a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione can be synthesized through several methods. One common approach involves the reaction of benzylamine with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazoline derivatives.

Scientific Research Applications

1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its sulfur atom can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.

Comparison with Similar Compounds

1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione can be compared with other imidazole derivatives such as:

    1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole: This compound has a similar structure but lacks the sulfur atom, which affects its chemical reactivity and biological activity.

    4-Methyl-5-phenyl-3-imidazoline-2-thione: This compound has a methyl group at the 4-position, which can influence its physical and chemical properties.

The uniqueness of this compound lies in its sulfur-containing imidazoline ring, which imparts distinct chemical reactivity and potential biological activity.

Properties

CAS No.

25433-16-3

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

1,3-dimethyl-4-phenylimidazole-2-thione

InChI

InChI=1S/C11H12N2S/c1-12-8-10(13(2)11(12)14)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

PFZYPHBIKQHBFK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N(C1=S)C)C2=CC=CC=C2

Origin of Product

United States

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